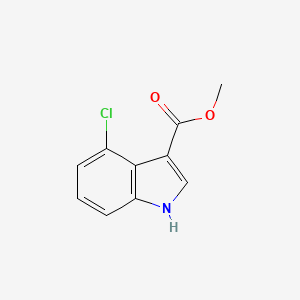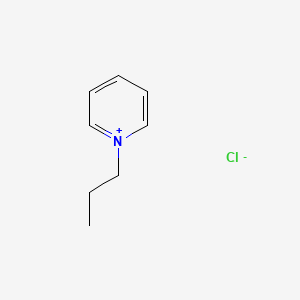
hexahydroindolizin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydroindolizin-8(5H)-one is a compound that belongs to the class of organic compounds known as pumiliotoxins, homopumiliotoxins, and allopumiliotoxins . These are neurotoxic alkaloids, containing a 8-methyl-octahydroindolizin-8-ol or 1-methyl-octahydro-1H-quinolizin-1-ol moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been analyzed using X-ray analysis . The compound [(8R,8aS)-3,5,6,7,8,8a-hexahydroindolizin-8-yl]oxy-tert-butyl-dimethylsilane, which is similar to this compound, has a molecular formula of C14H27NOSi .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.40800 . Unfortunately, specific information about its physical and chemical properties such as density, boiling point, and melting point is not available .科学的研究の応用
Synthetic Applications and Chemical Properties
- Hexahydroindolizin-8(5H)-one derivatives have been synthesized via various chemical reactions, showcasing their utility in organic chemistry. For example, triazole-substituted derivatives were synthesized using a reaction with 1,2,3-triazole and 1H-1,2,3-benzotriazole, mediated by Selectfluor, demonstrating the compound's versatility in forming complex structures (Huang et al., 2019).
- Another study involved the efficient and regioselective cyclization of α-carbamoyl radicals leading to hexahydroindolizin-3(5H)-ones, showing the compound's potential in creating diverse chemical structures (Song, Liu, & Li, 2011).
Molecular Structure Analysis
- Research on the molecular structure of hexahydroindolizin derivatives, such as proton magnetic resonance studies, has provided insights into their configurational and conformational properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Cahill & Crabb, 1972).
Pharmacological Potential
- The structure of hexahydroindolizin derivatives has been explored in pharmacological contexts. For example, the synthesis of amido and phenyl azabicyclic derivatives via a tandem aza Prins-Ritter/Friedel-Crafts type reaction showcased the potential of these compounds in medicinal chemistry (Indukuri, Unnava, Deka, & Saikia, 2013).
Environmental and Material Science Applications
- Zeolitic Imidazolate Framework-8, a material used for drug delivery and environmental applications, has been studied for its interaction with this compound derivatives. This research highlights the potential of these compounds in novel material science applications (Jiang, Yang, & Yan, 2013).
Safety and Hazards
作用機序
Target of Action
Hexahydroindolizin-8(5H)-one, also known as Pumiliotoxin , primarily targets calcium channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including muscle contraction .
Mode of Action
Pumiliotoxin interacts with its targets, the calcium channels, by binding to them and interfering with their normal function . This interference affects muscle contraction in both the heart and skeletal muscle .
Biochemical Pathways
This disruption can affect numerous cellular processes and pathways, particularly those involving muscle contraction .
Result of Action
The primary result of Pumiliotoxin’s action is the disruption of muscle contraction in the heart and skeletal muscle . This can lead to a variety of physiological effects, depending on the extent of the disruption and the specific muscles affected .
生化学分析
Biochemical Properties
Hexahydroindolizin-8(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect voltage-gated calcium channels, which are essential for muscle contraction in the heart and skeletal muscle . Additionally, this compound may block sodium and potassium channels in cells and inhibit calcium-dependent ATPase . These interactions highlight the compound’s potential impact on cellular ion homeostasis and energy metabolism.
Cellular Effects
This compound influences various types of cells and cellular processes. It interferes with muscle contraction by affecting calcium channels, leading to partial paralysis and difficulty in movement . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in calcium signaling and muscle contraction, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated calcium channels, sodium channels, and potassium channels . By binding to these channels, the compound disrupts the normal flow of ions, leading to altered cellular excitability and muscle contraction. Additionally, this compound inhibits calcium-dependent ATPase, which is crucial for maintaining cellular energy balance . These molecular interactions underline the compound’s potential as a modulator of cellular ion homeostasis and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular ion homeostasis and energy metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating calcium signaling and muscle contraction. At high doses, this compound can cause toxic effects, including severe muscle paralysis and disruption of cellular energy metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activities and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors influencing its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKISQBVVUHMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCCN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547597 |
Source


|
| Record name | Hexahydroindolizin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2407-98-9 |
Source


|
| Record name | Hexahydroindolizin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

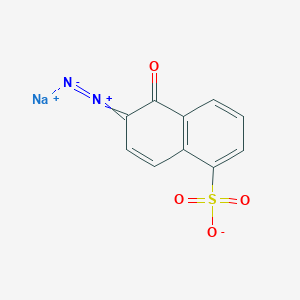
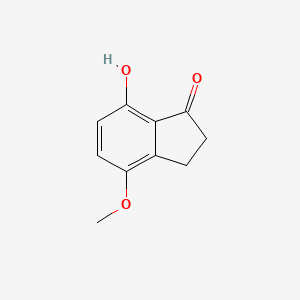
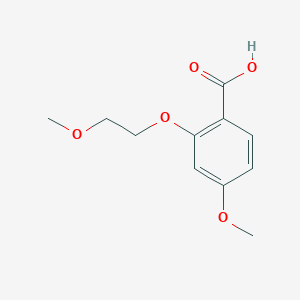


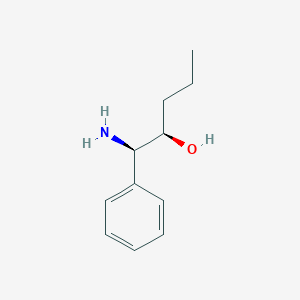
![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)


